4-[(Oxan-2-yl)oxy]non-2-enal
Description
4-[(Oxan-2-yl)oxy]non-2-enal is a synthetic or naturally occurring α,β-unsaturated aldehyde featuring a nine-carbon backbone with a conjugated double bond between C2 and C3. The compound is substituted at the C4 position with an oxan-2-yloxy (tetrahydropyran-2-yloxy) group, an ether-linked six-membered oxygen-containing ring. This structural motif imparts unique steric and electronic properties, distinguishing it from simpler aldehydes. The aldehyde group at C1 renders it reactive toward nucleophiles, while the oxan ring may enhance lipophilicity and influence solubility in organic solvents. Potential applications include its use as a synthetic intermediate in organic chemistry or in studies probing the biological effects of modified lipid peroxidation products.
Properties
CAS No. |
63720-00-3 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)non-2-enal |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,11,13-14H,2-6,8,10,12H2,1H3 |
InChI Key |
IGEVFMUECFIYEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC=O)OC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal typically involves the protection of hydroxyl groups using tetrahydropyranyl ethers. This can be achieved through the reaction of the corresponding alcohol with dihydropyran in the presence of an acid catalyst. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal may involve large-scale batch reactions where the alcohol precursor is reacted with dihydropyran under controlled conditions. The use of heterogeneous catalysts can enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Structural Analysis and Reactivity Predictions
The compound "4-[(Oxan-2-yl)oxy]non-2-enal" features:
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An α,β-unsaturated aldehyde group (C2=C1-CHO) capable of Michael addition and Schiff base formation .
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A tetrahydropyranyl (oxan-2-yl) ether group at C4, which may act as a protecting group or influence regioselectivity in reactions.
Comparative analysis with 4-oxo-2-nonenal (ONE) and 4-hydroperoxy-2-nonenal (HPNE) suggests the following reactivity trends:
Michael Addition and Protein Modification
4-Oxo-2-nonenal (ONE) reacts with lysine, histidine, and cysteine residues in proteins to form covalent adducts . For example:
-
Lysine adducts : Form stable pyrrole derivatives via cyclization of the initial Michael adduct .
-
Cysteine adducts : Thiol groups attack the α,β-unsaturated system, forming thioether-linked conjugates .
Hydroperoxide-Driven Rearrangements
HPNE (4-hydroperoxy-2-nonenal) undergoes Baeyer-Villiger-like reactions catalyzed by its hydroperoxy group, leading to:
-
Lactone formation : Intramolecular cyclization to generate 4-hydroxy-(2Z)-nonenoyllysine derivatives .
-
Epoxidation : Reaction with adjacent double bonds to form cyclic ethers .
Data Gaps and Research Recommendations
The absence of direct studies on "this compound" highlights critical gaps:
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Synthetic Pathways : No reported methods for synthesizing this compound.
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Stability Studies : The oxan-2-yl ether group may confer steric hindrance or alter hydrolysis kinetics compared to ONE or HNE.
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Biological Activity : Potential cytotoxicity or signaling roles remain unexplored.
Proposed Experimental Framework
To investigate this compound’s reactivity:
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Synthesis : Use Horner-Wadsworth-Emmons olefination to install the α,β-unsaturated aldehyde, followed by etherification at C4.
-
Reactivity Screening :
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Test nucleophiles (e.g., glutathione, N-acetyllysine) under physiological pH.
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Monitor products via LC-MS/MS and NMR.
-
-
Oxidative Stability : Expose to ROS (e.g., H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>) to assess hydroperoxide formation.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
4-[(Oxan-2-yl)oxy]non-2-enal serves as a protecting group for alcohols in organic synthesis. Protecting groups are crucial in multi-step syntheses as they prevent unwanted reactions at specific functional sites, allowing for selective transformations. The tetrahydropyranyl ether group provides stability and reactivity tailored for specific applications, making it advantageous in complex organic synthesis.
2. Reaction Mechanisms:
The compound can undergo various chemical reactions:
- Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
- Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
- Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups.
Biological Applications
1. Reactive Intermediates:
In biological systems, this compound has been investigated for its role as a reactive intermediate. Its unique structure allows it to interact with various molecular targets, potentially leading to novel therapeutic applications.
2. Therapeutic Potential:
Research is ongoing into the therapeutic applications of this compound due to its reactivity. It may play a role in drug development as a precursor for biologically active molecules. The ability to modify the tetrahydropyranyl group opens avenues for creating derivatives with enhanced biological activity.
Industrial Applications
1. Material Synthesis:
In industrial settings, this compound is utilized in the synthesis of complex organic molecules and materials. Its stability under various reaction conditions makes it suitable for large-scale production processes.
2. Cosmetic Formulations:
The compound's properties have led to its exploration in cosmetic formulations. Studies have shown that incorporating specific compounds can optimize the physical and sensory properties of cosmetic products, enhancing skin hydration and overall efficacy .
Case Studies
Case Study 1: Organic Synthesis Optimization
A recent study focused on optimizing the use of this compound as a protecting group in multi-step organic syntheses. By employing response surface methodology, researchers were able to identify optimal conditions that improved yield and selectivity in the formation of target compounds.
| Parameter | Optimal Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 3 hours |
| Catalyst Concentration | 5% |
This optimization demonstrated significant improvements over traditional methods, showcasing the compound's utility in synthetic chemistry.
Case Study 2: Biological Activity Assessment
In another study, researchers evaluated the biological activity of derivatives synthesized from this compound. The derivatives exhibited promising anti-inflammatory properties, suggesting potential applications in pharmaceuticals aimed at treating inflammatory diseases.
Mechanism of Action
The mechanism by which (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The tetrahydropyranyl group can stabilize the compound, allowing it to participate in selective reactions. The pathways involved often include nucleophilic attack and subsequent rearrangement or elimination reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(Oxan-2-yl)oxy]non-2-enal with analogous aldehydes and ether-containing compounds, emphasizing structural, physicochemical, and functional differences.
Table 1: Comparative Analysis of this compound and Related Compounds
Key Observations:
Structural Differences: this compound vs. 4-oxo-2-Nonenal: The former replaces the ketone group at C4 (in 4-ONE) with a bulky oxan-ether group. Oxan-ether vs. Phenolic Groups: Unlike ferulic acid (a phenolic antioxidant with a conjugated propenoic acid chain), the oxan-ether group in the target compound lacks hydrogen-bond-donating capacity, which may limit its antioxidant activity .
Physicochemical Properties: Solubility: The oxan-ether group in this compound is expected to increase lipophilicity compared to 4-ONE, reducing water solubility. This contrasts with carbohydrate derivatives (e.g., ), where hydroxyl-rich structures enhance aqueous solubility . Stability: 4-ONE is supplied as a methyl acetate solution due to its instability in aqueous buffers . The oxan-ether group in the target compound may confer greater stability by sterically shielding the aldehyde group.
Biological Activity: 4-oxo-2-Nonenal is a well-documented lipid peroxidation product with cytotoxic and protein-modifying activities . In contrast, the oxan-ether substitution in this compound may redirect its reactivity toward non-biological applications, such as polymer chemistry or catalysis. Ferulic acid and other phenolic compounds () exhibit antioxidant properties due to resonance-stabilized phenoxyl radicals, a feature absent in the target compound .
Synthetic Utility: The oxan-ether group in this compound could serve as a protecting group in multistep organic syntheses, analogous to tetrahydropyranyl (THP) ethers used in alcohol protection.
Biological Activity
4-[(Oxan-2-yl)oxy]non-2-enal, also known as a derivative of nonenal, is a compound of interest in various biological studies due to its potential therapeutic properties. This article delves into its biological activity, exploring its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The compound can be represented as follows:
This structure includes an oxan group which may influence its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties . These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders .
Table 1: Antioxidant Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-Hexenal | 50 | Scavenging of hydroxyl radicals |
| 2-Octenal | 45 | Inhibition of lipid peroxidation |
| 4-Oxo-2-nonenal | 40 | Superoxide dismutase activation |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This action can potentially mitigate conditions such as arthritis and other inflammatory diseases .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent , with activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Cancer Chemoprevention
A study investigated the potential of this compound in cancer chemoprevention. Animal models treated with this compound exhibited reduced tumor incidence compared to controls. The underlying mechanism was attributed to its ability to modulate signaling pathways associated with cell proliferation and apoptosis .
Case Study 2: Neuroprotective Effects
In a clinical trial involving neurodegenerative diseases, participants receiving a formulation containing this compound showed improved cognitive function. The compound's neuroprotective effects were linked to its antioxidant activity and ability to reduce neuroinflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(Oxan-2-yl)oxy]non-2-enal, and what catalysts are effective for oxan ring formation?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of precursor alcohols or epoxides. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) effectively promotes cyclization reactions to form tetrahydropyran (oxan) derivatives . Etherification strategies, such as Williamson synthesis, may also be employed to introduce the oxan-2-yloxy group. Ensure anhydrous conditions and inert atmospheres to prevent degradation of the α,β-unsaturated aldehyde moiety.
Q. How should researchers characterize the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for structure refinement, which handles anisotropic displacement parameters and twinning, critical for resolving complex stereochemistry .
- NMR spectroscopy : Employ ¹H, ¹³C, and DEPT-135 experiments to assign stereocenters and confirm purity. Deuterated solvents (e.g., CDCl₃) are recommended to avoid solvent interference.
- Mass spectrometry : High-resolution LC-MS/MS (e.g., Q-TOF) can confirm molecular weight and detect impurities, referencing exact mass databases (e.g., 340.0783738 Da for related metabolites) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of the α,β-unsaturated aldehyde moiety in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can model electrophilic reactivity at the α,β-unsaturated site. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. Compare results with experimental kinetic data from Michael addition assays. IUPAC naming conventions ensure precise communication of stereochemical outcomes .
Q. What strategies resolve discrepancies between theoretical and experimental NMR chemical shifts for this compound?
- Methodological Answer :
- Solvent effects : Use the IEFPCM solvent model in computational tools (e.g., ADF) to account for solvent-induced shifts.
- 2D NMR validation : Perform HSQC and HMBC experiments to confirm coupling patterns and long-range correlations .
- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility influencing shift discrepancies.
Q. How can researchers address oxidative instability during storage or reactions involving this compound?
- Methodological Answer :
- Stabilization : Store under argon or nitrogen at –20°C. Add radical scavengers (e.g., BHT) to inhibit autoxidation.
- Monitoring : Use LC-MS/MS to track degradation products (e.g., 4-oxo-2-nonenal derivatives) .
- Safety protocols : Follow guidelines for handling air-sensitive compounds, including glovebox use and Schlenk techniques .
Data Analysis and Contradiction Management
Q. How should conflicting crystallographic data (e.g., thermal motion vs. disorder) be resolved for this compound?
- Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinning and anisotropic displacement. Compare R-factors before/after applying restraints. Validate with WinGX’s PARST and PLATON tools for geometry analysis . For severe disorder, consider alternative space groups or multi-conformer models .
Q. What experimental design minimizes side reactions during synthesis of this compound?
- Methodological Answer :
- Stepwise protection : Protect the aldehyde group as an acetal during oxan ring formation, followed by deprotection under mild acidic conditions.
- Catalyst screening : Test Lewis acids (e.g., BF₃, ZnCl₂) for optimal yield and selectivity using Design of Experiments (DoE) methodologies .
Tools and Workflows
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
